molecular formula C27H30FN3O3 B1142658 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4- CAS No. 1242004-02-9

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-

Cat. No.: B1142658
CAS No.: 1242004-02-9
M. Wt: 463.5438032
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Description

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-) is a synthetic chemotherapeutic agent belonging to the quinolone carboxylic acid derivatives. It is known for its broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria. This compound is commonly used in veterinary medicine and is a key component in various antibacterial formulations .

Properties

CAS No.

1242004-02-9

Molecular Formula

C27H30FN3O3

Molecular Weight

463.5438032

Synonyms

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-Methylphenyl)Methyl ester

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-) typically involves multiple steps:

    Cyclopropylamine Reaction: The initial step involves the reaction of cyclopropylamine with a suitable quinoline derivative.

    Fluorination: Introduction of the fluorine atom at the 6-position of the quinoline ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Piperazine Substitution: The 4-ethyl-1-piperazinyl group is introduced through nucleophilic substitution reactions.

    Oxidation: The final step involves oxidation to form the 4-oxo group, often using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:

    Batch Processing: Utilizing large reactors for each step of the synthesis.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can target the quinoline ring, potentially altering its antibacterial properties.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and quinoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines and alcohols for substitution reactions.

Major Products

    Oxidation Products: Modified quinoline derivatives with altered functional groups.

    Reduction Products: Reduced quinoline rings, potentially leading to different pharmacological properties.

    Substitution Products: Derivatives with different substituents on the piperazine or quinoline rings.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various quinoline derivatives with potential pharmaceutical applications.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.

Biology

    Antibacterial Research: Extensively studied for its antibacterial properties, particularly against resistant bacterial strains.

    Enzyme Inhibition: Investigated for its ability to inhibit bacterial DNA gyrase and topoisomerase IV.

Medicine

    Veterinary Medicine: Widely used in veterinary formulations to treat bacterial infections in animals.

    Potential Human Applications: Research is ongoing to explore its use in treating human bacterial infections.

Industry

    Pharmaceutical Manufacturing: Integral in the production of antibacterial drugs.

    Agriculture: Used in formulations to prevent bacterial infections in livestock.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone with similar antibacterial properties but different pharmacokinetics.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Norfloxacin: Used primarily for urinary tract infections.

Uniqueness

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-) is unique due to its specific structural modifications, which enhance its antibacterial activity and pharmacokinetic profile compared to other quinolones .

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